Home > Products > Screening Compounds P18163 > N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide - 721899-34-9

N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Catalog Number: EVT-2956855
CAS Number: 721899-34-9
Molecular Formula: C18H17N3O2S
Molecular Weight: 339.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a chemical compound that belongs to the class of substituted acetamides. It features a quinazoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Source

The compound can be synthesized through various methods, as detailed in patent literature and scientific articles. It is often studied for its biological activities and potential as a drug candidate.

Classification

N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is classified as an acetamide derivative with a quinazoline core. Its structure includes an ethoxy group and a sulfanyl group attached to the quinazoline ring, which contributes to its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves several key steps:

  1. Formation of Quinazoline Derivative: The initial step often includes the synthesis of the quinazoline framework, which can be achieved through cyclization reactions involving appropriate precursors.
  2. Sulfanylation: The introduction of the sulfanyl group can be performed using sulfide reagents or through nucleophilic substitution reactions on a suitable quinazoline derivative.
  3. Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to yield the desired acetamide.

Technical Details

The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide or tetrahydrofuran), and the use of catalysts to enhance reaction efficiency. Detailed protocols can be found in patent documentation and chemical synthesis literature .

Molecular Structure Analysis

Structure

The molecular structure of N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide can be depicted as follows:

  • Molecular Formula: C16_{16}H18_{18}N2_{2}O1_{1}S1_{1}
  • Molecular Weight: Approximately 302.39 g/mol
  • Key Functional Groups:
    • Ethoxy group (-OCH2_2CH3_3)
    • Quinazoline ring
    • Sulfanyl group (-S-)

Data

The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and X-ray crystallography for confirmation of its three-dimensional arrangement .

Chemical Reactions Analysis

Reactions

N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

  1. Hydrolysis: Under acidic or basic conditions, it may hydrolyze to form corresponding carboxylic acids and amines.
  2. Reduction: The presence of functional groups allows for potential reduction reactions, which could modify the compound's biological activity.
  3. Substitution Reactions: The ethoxy group may participate in nucleophilic substitution reactions under appropriate conditions.

Technical Details

The reactivity of this compound is influenced by its electronic structure, particularly the electron-withdrawing effects of the quinazoline ring and sulfanyl group .

Mechanism of Action

Process

The mechanism of action for N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide likely involves interaction with specific biological targets, such as enzymes or receptors involved in disease pathways.

  1. Target Engagement: The compound may bind to proteins associated with cancer cell proliferation or inflammation.
  2. Signal Transduction Modulation: By inhibiting or activating these targets, it could alter signaling pathways that lead to therapeutic effects.

Data

Studies have indicated that compounds with similar structures exhibit significant biological activities, including inhibition of kinases and other enzymes critical for tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature.

Relevant Data or Analyses

Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and phase transitions .

Applications

Scientific Uses

N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide holds promise in various scientific fields:

  1. Pharmaceutical Research: Investigated for its potential as an anticancer agent due to its ability to inhibit specific cancer-related pathways.
  2. Biological Studies: Used in studies exploring enzyme inhibition, particularly in inflammatory diseases.
  3. Synthetic Chemistry: Serves as a building block for further chemical modifications and development of new therapeutic agents.

This compound represents a significant area of interest within medicinal chemistry, with ongoing research aimed at elucidating its full therapeutic potential and mechanisms of action.

Introduction to Quinazoline-Based Acetamide Derivatives in Medicinal Chemistry

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure consisting of benzene and pyrimidine rings. This nucleus serves as a versatile template for designing bioactive molecules due to its capacity for diverse substitutions and its presence in numerous clinically validated drugs. The integration of acetamide functionalities, particularly sulfanyl-acetamide linkages, enhances molecular interactions with biological targets through hydrogen bonding and hydrophobic effects. These derivatives demonstrate broad pharmacological profiles, including antitumor, antimicrobial, and metabolic activities, making them indispensable in rational drug design. The strategic incorporation of N-aryl substitutions, such as the 2-ethoxyphenyl group, further optimizes target affinity and pharmacokinetic properties, positioning quinazoline-acetamide hybrids as promising candidates for addressing unmet therapeutic needs [6] [9].

Historical Development of Quinazoline Pharmacophores

The journey of quinazoline-based therapeutics began with the isolation of natural alkaloids like vasicine (peganine) from Adhatoda vasica in 1888, which demonstrated bronchodilatory properties. This discovery sparked systematic exploration of the quinazoline core, leading to the first synthetic derivatives in the early 20th century via Niementowski quinazoline synthesis (anthranilic acid condensation with amides). The mid-20th century witnessed landmark developments with the introduction of prazosin (alpha-1 adrenergic antagonist for hypertension) and trimethoprim (antibacterial). The mid-1990s marked a therapeutic revolution with FDA approval of gefitinib and erlotinib, tyrosine kinase inhibitors targeting epidermal growth factor receptor (EGFR) for non-small cell lung cancer. These agents established the 4-anilinoquinazoline motif as a critical pharmacophore for kinase inhibition. Contemporary research has expanded this landscape to include derivatives targeting poly(ADP-ribose) polymerase (PARP-1) and glucokinase, demonstrating the scaffold's adaptability to diverse target classes. The evolution of quinazoline drugs exemplifies a transition from serendipitous discovery to structure-based design, leveraging advanced techniques like X-ray crystallography and computational modeling [4] [9].

Table 1: Clinically Significant Quinazoline-Based Pharmaceuticals

CompoundTherapeutic CategoryMolecular TargetKey Structural Features
PrazosinAntihypertensiveAlpha-1 adrenergic receptorPiperazinyl-4-quinazolinone
GefitinibAnticancer (NSCLC)EGFR tyrosine kinase3-Chloro-4-fluoroanilino substituent
ErlotinibAnticancer (Pancreatic, NSCLC)EGFR tyrosine kinaseAcetylenic side chain
IdelalisibAnticancer (CLL)PI3Kδ kinasePurine-quinazoline hybrid
OlaparibAnticancer (Ovarian)PARP-1 enzymePhthalazinone core (quinazoline bioisostere)

Role of Sulfanyl-Acetamide Moieties in Bioactive Compound Design

The sulfanyl-acetamide (–S–CH₂–C(=O)–NH–) linker serves as a critical pharmacophoric element in modern drug design, imparting distinct conformational and electronic properties. This moiety exhibits a dual hydrogen-bonding capacity: the carbonyl oxygen acts as a hydrogen bond acceptor, while the amide NH functions as a hydrogen bond donor. This feature enables stable interactions with enzyme active sites, as demonstrated in PARP-1 inhibitors where acetamide carbonyls form hydrogen bonds with conserved residues like Ser904 and Gly863. The thioether (sulfanyl) linkage provides enhanced metabolic stability compared to oxygen ethers while maintaining conformational flexibility. Additionally, the sulfur atom participates in hydrophobic interactions and van der Waals contacts within protein binding pockets. In α-glucosidase inhibitors, phenoxy-acetamide derivatives exhibit IC₅₀ values in the micromolar range, attributed to acetamide-mediated anchoring to catalytic aspartate residues. Molecular modeling of quinazolin-4-one acetamides reveals their binding to the α-glucosidase allosteric site via a network of hydrogen bonds facilitated by the acetamide bridge. This moiety also influences physicochemical properties, reducing cLogP values to comply with Lipinski's rule of five and improving aqueous solubility—critical factors for oral bioavailability [3] [5] [6].

Table 2: Functional Group Contributions to Bioactivity in Acetamide-Quinazoline Hybrids

Functional GroupTarget Engagement MechanismBiological ImpactRepresentative Activity
Sulfanyl (–S–)Hydrophobic pocket occupancyEnhanced binding affinityMycobacterium tuberculosis bd oxidase inhibition (IC₅₀ <1μM)
Acetamide carbonylHydrogen bond acceptanceEnzyme active site anchoringα-Glucosidase competitive inhibition (IC₅₀ 14.4μM)
Amide NHHydrogen bond donationStabilization of protein-ligand complexesPARP-1 inhibition (IC₅₀ 30.38nM)
Quinazoline N-1/N-3Lewis basicity/Metal coordinationInteraction with catalytic residuesGlucokinase activation (EC₅₀ 516nM)

Rationale for N-(2-Ethoxyphenyl) Substitution Patterns

The incorporation of N-(2-ethoxyphenyl) in quinazoline-acetamide hybrids represents a strategic optimization of steric, electronic, and pharmacokinetic properties. Ortho-ethoxy substitution confers distinct steric constraints that influence molecular conformation. The ethoxy group (–OCH₂CH₃) provides optimal lipophilicity balance (π value ≈ 1.8), enhancing membrane permeability while maintaining solubility—critical for intestinal absorption in oral therapeutics. Electronically, the ortho-positioned ethoxy group exhibits moderate electron-donating resonance effects, increasing electron density on the aniline nitrogen and enhancing hydrogen-bond donation capacity toward biological targets. In Mycobacterium tuberculosis bd oxidase inhibitors, analogs with ortho-fluoro or ortho-chloro substituents demonstrated potentiation of Q203 activity through disruption of ATP homeostasis, suggesting that ortho-substitutions optimally position the molecule within the enzyme's hydrophobic cleft. Computational analyses reveal that ortho-ethoxy groups engage in favorable van der Waals interactions with residues like His185 in cytochrome bd oxidase, contributing to binding energy. Compared to meta or para substitutions, the ortho-position minimizes metabolic deactivation via cytochrome P450, as evidenced by reduced in vitro clearance rates in microsomal stability assays. This substitution also avoids the mutagenicity risks associated with primary anilines, as the ethoxy group blocks metabolic activation pathways leading to reactive quinone-imines. Molecular modeling studies of glucokinase activators demonstrate that ortho-alkoxy substituents facilitate π-stacking with Tyr215 while avoiding steric clashes with Val452, optimizing allosteric site occupancy [1] [8] [7].

Conformational Advantages:

  • Restricted rotation around the C–N bond creates atropisomeric properties, potentially enhancing target selectivity
  • Ortho-substitution induces a non-coplanar orientation between the phenyl ring and acetamide plane, reducing π-stacking in plasma and improving free fraction
  • Ethoxy oxygen serves as a weak hydrogen bond acceptor, supplementing primary binding interactions

Metabolic Optimization:

  • Ethyl group provides balanced oxidation potential, slower than methyl (toxicity risk) but faster than propyl (reduced clearance)
  • Ortho-position shields metabolic soft spots, reducing rates of oxidative dealkylation by 3.2-fold compared to para-substituted analogs
  • Pathway diversification towards glucuronidation (Phase II) rather than oxidation (Phase I), improving safety profiles

Properties

CAS Number

721899-34-9

Product Name

N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

IUPAC Name

N-(2-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide

Molecular Formula

C18H17N3O2S

Molecular Weight

339.41

InChI

InChI=1S/C18H17N3O2S/c1-2-23-16-10-6-5-9-15(16)21-17(22)11-24-18-13-7-3-4-8-14(13)19-12-20-18/h3-10,12H,2,11H2,1H3,(H,21,22)

InChI Key

HQWLTDNEYDPYPF-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=CC=CC=C32

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.